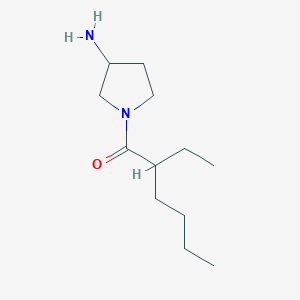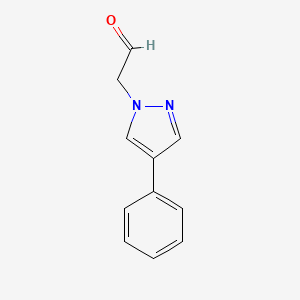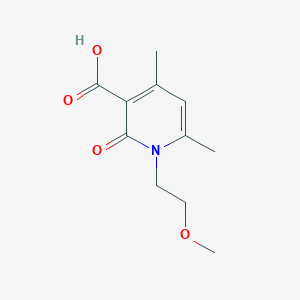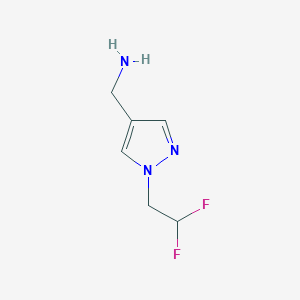
1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one
説明
“1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” likely involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” are likely to be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Pyrrolidine, a component of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one”, is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .科学的研究の応用
Chemical Transformations and Synthetic Applications
Chemical Transformations : 3-Aminopyrrolidin-2-ones, which share a similar structural motif with "1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one," have been utilized in chemical transformations. These compounds, containing norbornane or spirocyclopropane fragments, react with benzaldehyde to give azomethines. Subsequent reduction and diazotization reactions lead to various derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Kostyuchenko et al., 2009).
Synthesis of Antibiotics : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, illustrates the application of aminopyrrolidine derivatives in the development of new pharmaceuticals (Fleck et al., 2003).
Stabilization by Lithium Amides : Lithium amide derivatives of 3-aminopyrrolidine show enhanced stability against hydrolysis when aggregated with strongly polar partners like LiCl or LiBr. This finding has implications for the stability and reactivity of lithium amides in organic synthesis (Gimbert et al., 2017).
Catalysis and Enantioselective Synthesis
Asymmetric Michael Additions : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to the core structure of "1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one," have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This demonstrates their utility in promoting enantioselective reactions (Ruiz-Olalla et al., 2015).
Antitumor Agents : Aminopyrrolidine derivatives have been investigated for their antitumor activity, with certain modifications leading to compounds with significant cytotoxic effects against various tumor cell lines. This research highlights the potential of aminopyrrolidine-based compounds in cancer therapy (Tomita et al., 2002).
Polymorphism in Pharmaceutical Compounds
- Polymorphic Characterization : The study of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, shows the importance of polymorphism in the development and characterization of pharmaceuticals. This research could inform the study of polymorphism in compounds related to "1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one" (Vogt et al., 2013).
将来の方向性
The future directions in the research of “1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The cascade [1,5]-hydride shift/intramolecular C(sp3)-H functionalization from the perspective of the tert-amino effect to build a spiro-tetrahydroquinoline skeleton has been suggested as a promising approach .
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-5-6-10(4-2)12(15)14-8-7-11(13)9-14/h10-11H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQVOUFFWDGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)






![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)